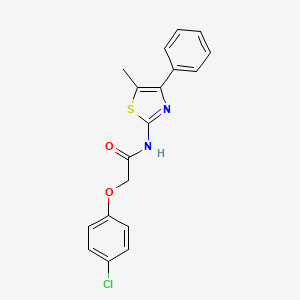
N-(cyclohexylmethyl)-1H-indazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclohexylmethyl)-1H-indazol-5-amine, also known as CYM-5442, is a small molecule that has been widely studied for its potential therapeutic applications. It belongs to the class of indazole derivatives and has a molecular weight of 261.4 g/mol. CYM-5442 has been shown to have various biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
作用机制
The exact mechanism of action of N-(cyclohexylmethyl)-1H-indazol-5-amine is not fully understood. However, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. By inhibiting PDE4, N-(cyclohexylmethyl)-1H-indazol-5-amine reduces the levels of inflammatory mediators such as cytokines and chemokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-1H-indazol-5-amine has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the levels of chemokines such as MCP-1. N-(cyclohexylmethyl)-1H-indazol-5-amine has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, N-(cyclohexylmethyl)-1H-indazol-5-amine has been shown to have neuroprotective effects, reducing the levels of oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
N-(cyclohexylmethyl)-1H-indazol-5-amine has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties make it stable and easy to handle. Furthermore, it has been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, there are also limitations to using N-(cyclohexylmethyl)-1H-indazol-5-amine in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized.
未来方向
There are several future directions for research on N-(cyclohexylmethyl)-1H-indazol-5-amine. One potential area of research is the development of N-(cyclohexylmethyl)-1H-indazol-5-amine as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential area of research is the development of N-(cyclohexylmethyl)-1H-indazol-5-amine as a therapeutic agent for the treatment of cancer. Furthermore, research on the neuroprotective effects of N-(cyclohexylmethyl)-1H-indazol-5-amine could lead to its development as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of N-(cyclohexylmethyl)-1H-indazol-5-amine and its potential side effects and toxicity.
合成方法
The synthesis of N-(cyclohexylmethyl)-1H-indazol-5-amine involves the reaction of 2-cyclohexyl-1H-indazole-5-amine with benzyl chloride in the presence of sodium hydride as a base. The reaction takes place in dimethylformamide (DMF) as a solvent, and the product is obtained in high yield after purification by column chromatography.
科学研究应用
N-(cyclohexylmethyl)-1H-indazol-5-amine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-(cyclohexylmethyl)-1H-indazol-5-amine has also been studied for its anti-cancer properties, with promising results in preclinical studies. Furthermore, N-(cyclohexylmethyl)-1H-indazol-5-amine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(cyclohexylmethyl)-1H-indazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-2-4-11(5-3-1)9-15-13-6-7-14-12(8-13)10-16-17-14/h6-8,10-11,15H,1-5,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPFZKBGNQZXIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-1H-indazol-5-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-imidazolidinedione trifluoroacetate](/img/structure/B4890328.png)
![1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate](/img/structure/B4890331.png)
![1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B4890334.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B4890344.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(3-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B4890364.png)

![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4890376.png)
![{4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol](/img/structure/B4890380.png)
![5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890381.png)

![[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B4890405.png)
![1-cyclohexyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4890412.png)
![4-chloro-N-[2-(4-morpholinyl)-2-phenylethyl]benzenesulfonamide](/img/structure/B4890434.png)